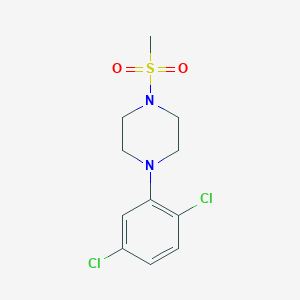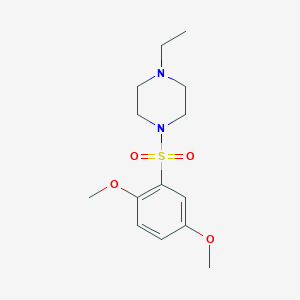
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate, also known as APDS, is a chemical compound that has been studied for its potential use in scientific research. APDS is a sulfonate ester derivative of 2,5-dimethoxybenzene, which is a compound that has been used as a starting material for the synthesis of various drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate is not fully understood, but it is believed to involve the formation of a non-covalent complex with the target protein. The compound has a high binding affinity for BSA, which suggests that it interacts with specific amino acid residues in the protein. The fluorescent properties of this compound allow for the detection of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. The compound has also been shown to be stable in buffer solutions at pH 7.4, which makes it suitable for use in biological assays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate in lab experiments include its high binding affinity for BSA, its fluorescent properties, and its stability in buffer solutions. However, the limitations of using this compound include its limited solubility in water and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several future directions for research on 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. One area of interest is the development of new fluorescent probes based on the this compound scaffold. These probes could be used to study a wide range of protein-ligand interactions in vitro and in vivo. Another area of interest is the use of this compound as a substrate for the enzymatic synthesis of sulfonated compounds. This could lead to the development of new drugs and bioactive molecules with improved pharmacological properties. Finally, the structural modification of this compound could lead to the development of compounds with improved binding affinity and selectivity for specific target proteins.
Synthesemethoden
The synthesis of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield this compound. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. The compound has a high binding affinity for bovine serum albumin (BSA), which makes it a useful tool for studying protein-ligand interactions in vitro. This compound has also been used as a substrate for the enzymatic synthesis of sulfonated compounds by sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule.
Eigenschaften
Molekularformel |
C16H17NO6S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17NO6S/c1-11(18)17-13-6-4-5-7-14(13)23-24(19,20)16-10-12(21-2)8-9-15(16)22-3/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
HEHRQEFGLGHUBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)






![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
